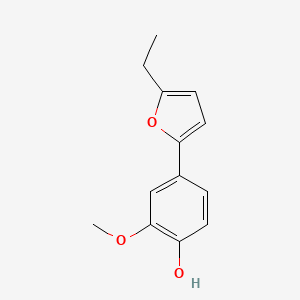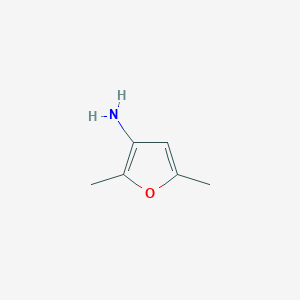
2,5-Dimethylfuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanamine, 2,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with ammonia or an amine source under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. Another method involves the reduction of 2,5-dimethyl-3-nitrofuran using a reducing agent like hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of 3-Furanamine, 2,5-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Furanamine, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different substituted furan compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl-substituted furans.
Scientific Research Applications
3-Furanamine, 2,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Furanamine, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Furanamine: A simpler analog without the dimethyl substitution.
2,5-Dimethylfuran: Lacks the amine group but shares the furan ring structure.
Furan-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of an amine group.
Uniqueness
3-Furanamine, 2,5-dimethyl- is unique due to the presence of both the dimethyl substitution and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2,5-dimethylfuran-3-amine |
InChI |
InChI=1S/C6H9NO/c1-4-3-6(7)5(2)8-4/h3H,7H2,1-2H3 |
InChI Key |
IHBMSDGRGSYVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)
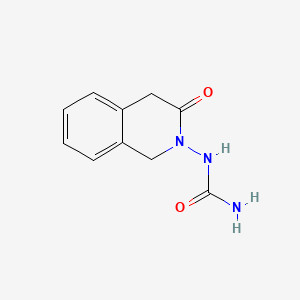



![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
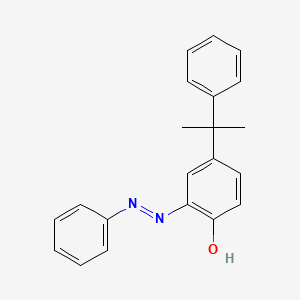
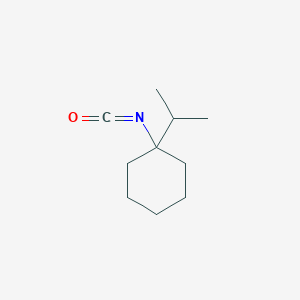


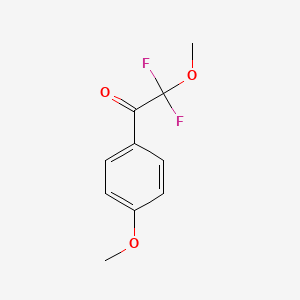
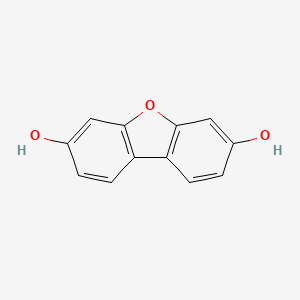
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
